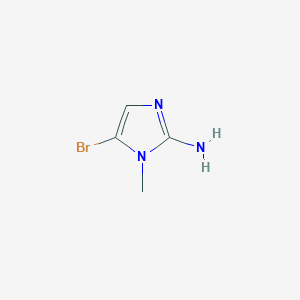
5-Nitro-2-(trifluoromethoxy)benzaldehyde
Overview
Description
5-Nitro-2-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4F3NO5 . It is a derivative of benzaldehyde, with nitro and trifluoromethoxy functional groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of 5-Nitro-2-(trifluoromethoxy)benzaldehyde is characterized by the presence of a benzene ring with a formyl group (-CHO), a nitro group (-NO2), and a trifluoromethoxy group (-OCF3) attached to it .Physical And Chemical Properties Analysis
5-Nitro-2-(trifluoromethoxy)benzaldehyde has a molecular weight of 251.12 . The related compound 2-(Trifluoromethoxy)benzaldehyde has a refractive index of 1.454, a boiling point of 77°C at 20mmHg, and a density of 1.332 g/mL at 25°C .Scientific Research Applications
Synthesis and Chemical Reactions
Highly Stereoselective Synthesis of Epoxy-Amides : The reaction of various benzaldehydes with sulfur ylides, including derivatives similar to 5-Nitro-2-(trifluoromethoxy)benzaldehyde, results in highly stereoselective synthesis of glycidamide derivatives, which are significant in synthetic organic chemistry (Fernández, Durante-Lanes, & López-Herrera, 1990).
Synthesis of Poly(ethyl vinyl ethers) : Derivatives of 5-Nitro-2-(trifluoromethoxy)benzaldehyde have been used to synthesize polymers with potential applications in nonlinear optical devices due to their effective chromophores (Lee & Ahn, 1999).
Analytical Chemistry
- Analytical Reagents for Metal Ions : Certain derivatives of 5-Nitro-2-(trifluoromethoxy)benzaldehyde, like Picolinaldehyde 2-hydroxyanil, have been synthesized and investigated as analytical reagents for their ability to form chelates with metal ions, useful in analytical chemistry (Otomo & Kodama, 1973).
Electrophilic Trifluoromethylating Agent
- Synthesis of a Trifluoromethylating Reagent : A study describes the synthesis of a hypervalent-iodine-based electrophilic trifluoromethylating reagent derived from a nitro-substituted benzaldehyde, demonstrating its increased reactivity and safety (Santschi, Sarott, Otth, Kissner, & Togni, 2014).
Molecular Electronics
- Molecular Electronic Device Application : Derivatives of nitro-substituted benzaldehydes have been used in molecular electronics, showing significant on-off ratios and negative differential resistance, indicating potential in electronic device applications (Chen, Reed, Rawlett, & Tour, 1999).
Safety and Hazards
properties
IUPAC Name |
5-nitro-2-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)16-7-2-1-6(12(14)15)3-5(7)4-13/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIGJLBSZLEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(trifluoromethoxy)benzaldehyde | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B3040055.png)








![2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane](/img/structure/B3040069.png)
